4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid
Description
The compound 4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid is a complex azo-sulfonic acid derivative characterized by:
- A central benzenesulfonic acid moiety.
- Two diazenyl (azo) groups, forming conjugated systems.
- Substituents: two hydroxyl groups (2,4-dihydroxy) on the central phenyl ring and a 2,3-dimethylphenyl group on the first azo linkage.
Properties
Molecular Formula |
C20H18N4O5S |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
4-[(2E)-2-[(5E)-5-[(2,3-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H18N4O5S/c1-12-4-3-5-16(13(12)2)22-24-19-18(25)11-10-17(20(19)26)23-21-14-6-8-15(9-7-14)30(27,28)29/h3-11,21-22H,1-2H3,(H,27,28,29)/b23-17+,24-19+ |
InChI Key |
UAOKODCFTXGHGK-RPPGGBECSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthesis Approach
The synthesis of 4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid generally involves a multi-step process:
Preparation of Intermediates : The synthesis begins with the preparation of 2,3-dimethylphenyl diazonium salt and 3,5-dihydroxybenzene .
Azo Coupling : The diazonium salt is then coupled with 3,5-dihydroxybenzene to form the azo compound.
Sulfonation : The resulting azo compound is then sulfonated to introduce the sulfonic acid group.
Detailed Synthesis Steps
Step 1: Preparation of 2,3-Dimethylphenyl Diazonium Salt
- Reagents : 2,3-Dimethylphenylamine, sodium nitrite, hydrochloric acid.
- Procedure : Dissolve 2,3-dimethylphenylamine in hydrochloric acid, then add sodium nitrite at low temperature to form the diazonium salt.
Step 2: Azo Coupling
- Reagents : 3,5-Dihydroxybenzene, 2,3-dimethylphenyl diazonium salt, sodium hydroxide.
- Procedure : Mix the diazonium salt with 3,5-dihydroxybenzene in an alkaline medium (sodium hydroxide) to facilitate the azo coupling reaction.
Step 3: Sulfonation
Alternative Methods
Alternative methods may involve different sulfonation conditions or the use of other sulfonating agents like chlorosulfonic acid. However, these methods are less common due to environmental and cost considerations.
Chemical and Physical Properties
| Property | Description |
|---|---|
| Molecular Formula | C$${20}$$H$${18}$$N$${4}$$O$${5}$$S |
| Molecular Weight | Approximately 434 g/mol |
| Solubility | Soluble in water and organic solvents like ethanol |
| Stability | Stable under normal conditions, but sensitive to light and heat |
Applications
This compound is primarily used in the textile and dye industries due to its vibrant color properties. It can also be used as an intermediate in the synthesis of other dyes and pigments.
Chemical Reactions Analysis
Azo Group Reactivity
The compound contains two diazenyl (-N=N-) linkages, which are redox-active and participate in reduction reactions. Typical transformations include:
These reactions are critical for modifying the compound’s electronic properties or synthesizing amine-containing derivatives.
Sulfonic Acid Group Reactions
The -SO₃H group exhibits strong acidity (pKa ≈ -6) and undergoes:
Hydroxyl Group Reactivity
The phenolic -OH groups at positions 2 and 4 participate in:
The tyrosinase-mediated oxidation mechanism involves binding to the enzyme’s active site, where Cu²⁺ ions facilitate electron transfer, leading to quinone formation .
Biological Interactions
The compound’s azo and phenolic groups contribute to its bioactivity:
Spectral and Stability Data
Key stability parameters under varying conditions:
Scientific Research Applications
4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and inks.
Mechanism of Action
The compound exerts its effects primarily through its diazenyl groups, which can participate in various chemical reactions. The sulfonic acid group enhances its solubility in water, making it suitable for aqueous applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological staining or reacting with other chemicals in industrial processes.
Comparison with Similar Compounds
Key Structural Analogs
The following structurally related azo-sulfonic acid derivatives are selected for comparison:
Electronic and Physicochemical Properties
- Conjugation and Absorption Spectra : The target compound’s dual azo groups and hydroxyl substituents create extended conjugation, likely resulting in a redshifted UV-Vis absorption compared to single-azo analogs like L85 .
- Solubility : The sulfonic acid group ensures water solubility in all analogs. However, the target compound’s 2,3-dimethylphenyl group may reduce solubility slightly compared to hydroxylated derivatives (e.g., L85) .
- Acidity : The two hydroxyl groups (pKa ~10) and sulfonic acid (pKa ~1) make the target compound more acidic than analogs with fewer hydroxyls (e.g., ).
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprinting (MACCS keys) , the target compound’s similarity to analogs was assessed:
Lower similarity scores reflect structural complexity, but shared sulfonic acid and azo groups maintain partial overlap.
Biological Activity
4-((3-((2,3-Dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonic acid, also known as sodium 4-((3-(2,3-dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonate (CAS Number: 89784-93-0), is a compound characterized by its complex azo structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 448.43 g/mol. The structure includes multiple functional groups that contribute to its biological activity, such as hydroxyl and diazenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N4O5S |
| Molecular Weight | 448.43 g/mol |
| CAS Number | 89784-93-0 |
| SMILES | [Na+].c1cc(S([O-])(=O)=O)ccc1/N=N/c2ccc(O)c(/N=N/c3cccc(c3C)C)c2O |
Antitumor Activity
Research indicates that compounds with similar azo structures exhibit significant antitumor properties. A study highlighted that azo compounds can inhibit various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. Specifically, compounds targeting BRAF(V600E), EGFR, and telomerase have shown promise in cancer treatment .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. Azo compounds often demonstrate the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a crucial role .
Anti-inflammatory Effects
Studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). These effects suggest potential applications in treating inflammatory diseases . The anti-inflammatory mechanisms may involve the modulation of nuclear factor kappa B (NF-κB) signaling pathways.
Antimicrobial Activity
The compound's antimicrobial efficacy has been assessed against various bacterial strains. Azo compounds are known for their broad-spectrum antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .
Case Studies and Research Findings
- Antitumor Mechanism : A study focusing on the structure-activity relationship (SAR) of azo compounds found that modifications in the diazenyl moiety significantly enhanced cytotoxicity against breast cancer cells. The study concluded that specific substitutions could optimize the antitumor activity of related compounds .
- Oxidative Stress Studies : In vitro assays demonstrated that sodium 4-((3-(2,3-dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonate exhibited potent DPPH radical scavenging activity, indicating strong antioxidant potential. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions .
- Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation, this compound showed significant inhibition of NO production in macrophages, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. Table 1: Stability Mitigation Strategies
| Factor | Risk | Mitigation |
|---|---|---|
| pH < 5 | Degradation | Use phosphate buffer (pH 7.4) |
| UV Light | Isomerization | Store in dark at 4°C |
| Humidity | Hydrolysis | Desiccate with silica gel |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., antioxidant assays using DPPH/ABTS with caffeic acid as a reference ).
- Solubility Differences : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure uniform dissolution .
- Metabolite Interference : Employ LC-MS/MS to distinguish parent compound from metabolites .
Basic: What are the recommended analytical techniques for quantifying this compound in complex matrices?
Answer:
- Reverse-Phase HPLC : C18 column with UV detection at 350 nm .
- Ion-Pair Chromatography : Pair with tetrabutylammonium bromide to enhance sulfonic acid retention .
- Fluorescence Detection : Derivatize hydroxyl groups with dansyl chloride for enhanced sensitivity .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., human serum albumin) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on phenyl rings) with logP and IC50 values .
- MD Simulations : Assess stability of azo group conformations in aqueous environments .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosolized particles .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal in designated containers .
Advanced: How does the compound’s electronic structure influence its spectroscopic and redox properties?
Answer:
- Electron-Withdrawing Effects : The sulfonic acid group reduces electron density on the azo moiety, shifting UV-Vis absorption to longer wavelengths .
- Redox Activity : Hydroxyl groups enable radical scavenging (e.g., in antioxidant assays) via H-atom transfer mechanisms .
Basic: What are the compound’s potential applications in pharmacological research?
Answer:
- Antioxidant Studies : Acts as a pro-oxidant or antioxidant depending on concentration and assay conditions .
- Enzyme Inhibition : Competes with substrates for binding to oxidoreductases (e.g., tyrosinase) .
- Drug Delivery : Sulfonic acid group enhances water solubility for prodrug formulations .
Advanced: How to design a robust study to evaluate structure-activity relationships (SAR) for derivatives?
Answer:
- Factorial Design : Vary substituents (e.g., methyl, hydroxyl) using a 2^k factorial approach to assess synergistic effects .
- Theoretical Framework : Link SAR to Hammett constants (σ) or frontier molecular orbitals (HOMO/LUMO) .
- Data Validation : Use ANOVA to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test .
Q. Table 2: Example SAR Variables
| Variable | Levels | Biological Endpoint |
|---|---|---|
| R1 (2,3-dimethyl) | H, CH3 | IC50 (tyrosinase) |
| R2 (sulfonic acid) | H, SO3H | Solubility (logS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
